molecular formula C8H14N2O B13963714 N-ethyl-5-propylisoxazol-3-amine

N-ethyl-5-propylisoxazol-3-amine

Cat. No.: B13963714
M. Wt: 154.21 g/mol
InChI Key: IJCKHYSJEHSTGB-UHFFFAOYSA-N
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Description

N-ethyl-5-propylisoxazol-3-amine is a substituted isoxazole derivative characterized by an ethyl group attached to the nitrogen atom at position 3 and a propyl substituent at position 5 of the isoxazole ring. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom, which confer unique electronic and steric properties.

Properties

Molecular Formula

C8H14N2O

Molecular Weight

154.21 g/mol

IUPAC Name

N-ethyl-5-propyl-1,2-oxazol-3-amine

InChI

InChI=1S/C8H14N2O/c1-3-5-7-6-8(9-4-2)10-11-7/h6H,3-5H2,1-2H3,(H,9,10)

InChI Key

IJCKHYSJEHSTGB-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=NO1)NCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-5-propylisoxazol-3-amine typically involves the cycloaddition of an alkyne with a nitrile oxide. This (3 + 2) cycloaddition reaction is a common method for producing isoxazole derivatives . The reaction can be catalyzed by metals such as copper (I) or ruthenium (II), although metal-free synthetic routes are also being explored to reduce costs and environmental impact .

Industrial Production Methods

Industrial production of this compound may involve large-scale cycloaddition reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Mechanism of Action

The mechanism of action of N-ethyl-5-propylisoxazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following comparison focuses on pyrazole-based amines from the provided evidence, which share functional similarities (amine substituents, heterocyclic cores) but differ in ring structure and substituent chemistry.

Key Structural and Analytical Differences

Compound Name Heterocycle Substituents ESIMS ([M+H]⁺ or [M+2H]⁺) Molecular Weight (g/mol)
N-ethyl-1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine Pyrazole Ethyl (N), methyl (C1), pyridin-3-yl (C3) m/z 203 ([M+H]⁺) 202.25
N-methyl-1-phenyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine Pyrazole Methyl (N), phenyl (C1), pyridin-3-yl (C3) m/z 252 ([M+2H]⁺) 250.30
N-(cyclopropylmethyl)-1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine Pyrazole Cyclopropylmethyl (N), methyl (C1), pyridin-3-yl (C3) m/z 230 ([M+2H]⁺) 228.29
Critical Observations:

Heterocyclic Core: Isoxazole vs.

Functional Group Impact :

  • N-Alkylation : Ethyl and cyclopropylmethyl groups on the amine nitrogen (e.g., in the pyrazole analogs) modulate steric bulk and solubility. The ethyl group in N-ethyl-5-propylisoxazol-3-amine likely balances lipophilicity and membrane permeability.
  • Aromatic vs. Aliphatic Substituents : Pyridin-3-yl groups in the analogs contribute to π-π stacking interactions in biological targets, whereas the propyl group in the target compound may favor hydrophobic binding pockets.

Mass Spectrometry Data :

  • The pyrazole analogs show distinct ESIMS profiles (e.g., m/z 203–252), reflecting differences in molecular weight and ionization efficiency. The absence of data for this compound limits direct comparison, but its calculated molecular weight (~155.22 g/mol) suggests a simpler structure with fewer aromatic substituents.

Research Findings and Implications

Pharmacological Relevance

  • Pyrazole derivatives in the evidence are associated with kinase inhibition or receptor modulation due to their aromatic and hydrogen-bonding substituents .
  • The propyl group in this compound may prioritize metabolic stability over target affinity, a trade-off critical in drug design.

Limitations of Available Data

  • The evidence lacks direct information on this compound, necessitating extrapolation from pyrazole analogs. Further studies on its spectroscopic, thermodynamic, and biological properties are required.

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